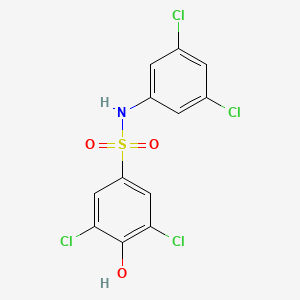
(2S)-2-(4-Methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Methylbenzyl)piperazine: is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a (2S)-2 configuration, indicating its stereochemistry, and a 4-methylbenzyl group attached to the piperazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Methylbenzyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-chloropropionic acid and 4-methylbenzylamine.
Formation of Intermediate: The (S)-2-chloropropionic acid is first converted to its corresponding ester using an alcohol like methanol. This ester is then reacted with 4-methylbenzylamine to form an intermediate amide.
Cyclization: The intermediate amide undergoes cyclization in the presence of a base such as sodium hydride to form the piperazine ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
(2S)-2-(4-Methylbenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring nitrogen atoms can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
科学研究应用
(2S)-2-(4-Methylbenzyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of (2S)-2-(4-Methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
相似化合物的比较
Similar Compounds
(2S)-2-Benzylpiperazine: Similar structure but lacks the 4-methyl group.
(2S)-2-(4-Chlorobenzyl)piperazine: Similar structure with a 4-chlorobenzyl group instead of a 4-methylbenzyl group.
(2S)-2-(4-Methoxybenzyl)piperazine: Similar structure with a 4-methoxybenzyl group.
Uniqueness
(2S)-2-(4-Methylbenzyl)piperazine is unique due to the presence of the 4-methyl group, which can influence its chemical reactivity, biological activity, and pharmacokinetic properties. This makes it distinct from other piperazine derivatives and potentially useful in specific applications where these properties are advantageous.
属性
CAS 编号 |
612502-40-6 |
|---|---|
分子式 |
C12H18N2 |
分子量 |
190.28 g/mol |
IUPAC 名称 |
(2S)-2-[(4-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H18N2/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-14H,6-9H2,1H3/t12-/m0/s1 |
InChI 键 |
GKLFVQKIPQUIAE-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C[C@H]2CNCCN2 |
规范 SMILES |
CC1=CC=C(C=C1)CC2CNCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-Bromophenyl)methyl]-N-ethynylcyclohex-1-ene-1-carboxamide](/img/structure/B15168722.png)
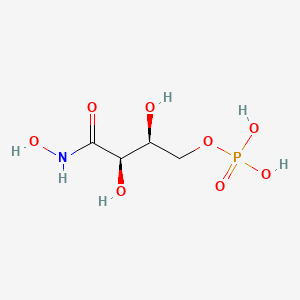
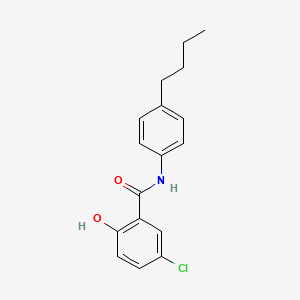
![3-Bromo-5,7,8-trimethoxynaphtho[2,3-d][1,2]oxazole-4,9-dione](/img/structure/B15168754.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-diphenyl-1,3-oxazolidin-2-one](/img/structure/B15168761.png)
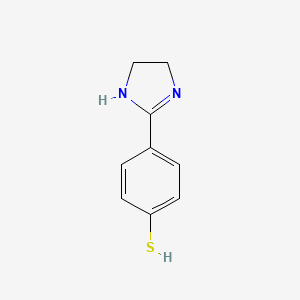
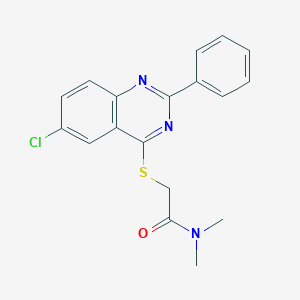
![Methyl 4-{[4,5-dimethyl-2-(trimethylsilyl)phenyl]sulfanyl}benzoate](/img/structure/B15168788.png)
![4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15168793.png)
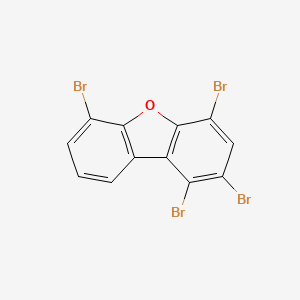
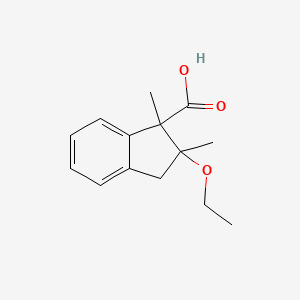
![[1,2'-Binaphthalene]-2,3'-diol, 5,5',6,6',7,7',8,8'-octahydro-](/img/structure/B15168798.png)
![1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine](/img/structure/B15168803.png)
